molecular formula C9H9N3O3S B11868944 5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11868944
M. Wt: 239.25 g/mol
InChI Key: UYAXBPCAKIJDSG-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1263215-47-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . The compound belongs to the 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine family, a scaffold recognized for its versatile biological properties . Derivatives based on this core structure have been investigated for their potential utility in the treatment and prevention of viral diseases, acting through mechanisms such as the inhibition of viral polymerases and endonucleases . This makes it a valuable template for developing novel antiviral agents, particularly against pathogens like influenza . With a molecular formula of C9H9N3O3S and a molecular weight of 239.25 g/mol , it serves as a crucial intermediate for the synthesis of more complex molecules. Its structure features both a carboxylic acid and a methylthio group, offering two distinct points for chemical modification and diversification, which is essential for structure-activity relationship (SAR) studies. This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O3S/c1-4-3-5(13)12-7(10-4)6(9(14)15)8(11-12)16-2/h3,11H,1-2H3,(H,14,15)

InChI Key

UYAXBPCAKIJDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)SC)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole-Pyrimidine Cyclization with Methylthio Substituents

A core strategy involves cyclizing methylthio-substituted pyrazole derivatives with carboxylic acid precursors. This approach leverages the reactivity of pyrazole rings to form fused heterocycles.

Key Reagents and Conditions

Step Reagents/Conditions Yield Source
Cyclization3-Methyl-5-aminopyrazole + methylthio-substituted carboxylic acid derivative, acid (e.g., acetic acid), toluene, 0–45°C, 12–48 hours~70–85%
HydrolysisEster intermediate + NaOH/KOH in ethanol/water, 0–35°C, 2–4 hours~97–98%

Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the pyrazole’s amino group on the electrophilic carbonyl of the carboxylic acid derivative, followed by ring closure. The methylthio group is introduced either via pre-functionalized starting materials or post-cyclization substitution.

Microwave-Assisted Synthesis

One-Pot Formylation and Cyclization

This method employs microwave irradiation to enhance reaction efficiency, reducing thermal decomposition risks.

Reaction Protocol

  • Formylation : β-enaminones react with Vilsmeyer–Haack reagent (DMF/POCl₃) to generate formyl intermediates.

  • Cyclization : Formyl intermediates condense with 3-methyl-5-aminopyrazole derivatives under microwave conditions.

Parameter Value Yield Source
Microwave Power100–150°C, 10–30 minutes80–90%
SolventToluene or DMF

Advantages :

  • Speed : Reactions complete in minutes vs. hours.

  • Regioselectivity : Ensures preferential formation of the pyrazolo[1,5-a]pyrimidine core.

Post-Functionalization Strategies

Introduction of Methylthio Group

The methylthio group can be introduced post-cyclization via nucleophilic substitution or sulfurization.

Case Study: Thiols as Nucleophiles

Reaction Type Conditions Yield Source
S-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 6 hours65–75%
Thiol ExchangeNaSH, DMF, 80°C, 4 hours70–80%

Limitations :

  • Steric Hindrance : Bulky substituents near the thioether site may reduce yield.

Ester Hydrolysis to Carboxylic Acid

Saponification of Ester Precursors

Ester derivatives are hydrolyzed under basic conditions to yield the carboxylic acid.

Ester Conditions Yield Source
Ethyl esterNaOH (15g) in ethanol, 0–5°C, 2 hours97.7%
Methyl esterKOH (10g) in methanol, 10–15°C, 3 hours98.3%

Key Factors :

  • Temperature Control : Low temperatures prevent side reactions.

  • Solvent Choice : Alcoholic solvents enhance solubility of ionic intermediates.

Comparative Analysis of Methods

Method Advantages Drawbacks Yield Range
Cyclization + HydrolysisScalable, high purityMulti-step process70–98%
Microwave-AssistedRapid, minimal byproductsRequires specialized equipment80–90%
Post-FunctionalizationFlexibility in substituent introductionLower yields, potential side reactions65–80%

Synthetic Challenges and Solutions

  • Regioselectivity :

    • Challenge : Competing cyclization pathways.

    • Solution : Use directing groups (e.g., methyl) to stabilize transition states.

  • Purification :

    • Challenge : Crystallization of polar intermediates.

    • Solution : Acidic workup (e.g., citric acid) to precipitate the carboxylic acid.

Industrial-Scale Feasibility

Patent CN103896951A outlines a scalable route for similar pyrazolo-pyrimidine carboxylic acids, demonstrating:

  • Cost Efficiency : Low-cost starting materials (e.g., 3,3-dialkoxypropionate).

  • Process Simplicity : Three-step synthesis with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Antimicrobial Activity

Studies have shown that 5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits antimicrobial properties. In vitro assays demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Case Study :
A research team conducted a series of tests on this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer properties. Research indicates that it can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity

Cell LineIC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)15
A549 (Lung)20

These findings suggest that further exploration could lead to the development of novel anticancer therapies based on this compound.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation. Experimental models using lipopolysaccharide (LPS)-induced inflammation demonstrated a significant decrease in pro-inflammatory cytokines when treated with this compound.

Biochemical Mechanisms

The mechanisms underlying the biological activities of 5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid are still being elucidated. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The methylthio group at position 2 (target compound) may enhance lipophilicity compared to ethylthio () or aminoethyl groups (e.g., 5a–h). This could improve membrane permeability but reduce solubility . Carboxamide derivatives (e.g., 5a, 5c) show significant cathepsin inhibition, suggesting that the carboxylic acid moiety in the target compound could be derivatized for optimized activity . Bulkier substituents (e.g., N-Boc-N-benzyl in 5a–h) reduce potency against cathepsins compared to smaller groups, likely due to steric hindrance .

Synthetic Methodologies: The target compound can be synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents, similar to methods used for analogs in –3 and 7 . Bis(pentafluorophenyl) carbonate (BPC) -mediated amidation () is a viable route for derivatizing the carboxylic acid group into amides, as demonstrated for 5a–h .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5a (N-butylcarboxamide) 5c (N-(2-picolyl)carboxamide)
Molecular Weight ~223.27 (calculated) 563.63 582.65
LogP (Predicted) ~1.2 (methylthio increases lipophilicity) ~3.5 ~3.0
Solubility Low (carboxylic acid) Moderate (amide derivative) Moderate
Bioavailability Limited (acidic group) Improved (amide reduces polarity) Improved
Key Observations:
  • The carboxylic acid group in the target compound limits oral bioavailability due to high polarity, a challenge overcome in analogs like 5a–h through amidation .
  • Methylthio vs.

Inhibition of Cathepsins B and K

  • Cathepsin K Inhibition : Compound 5a (IC50 ~25 µM) shows moderate activity, likely due to its flexible N-butyl group accommodating the enzyme’s active site . The target compound’s methylthio group may hinder binding compared to smaller substituents.
  • Cathepsin B Inhibition : Compound 5c (IC50 ~45 µM) benefits from the 2-picolyl group’s electron-rich aromatic ring, which interacts with catalytic cysteine residues . The target compound’s lack of such groups may limit potency.

Biological Activity

5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core with a methyl group and a methylthio group, which enhance its lipophilicity and biological activity. The molecular formula is C9H9N3O3SC_9H_9N_3O_3S, and it exhibits notable stability and solubility in various organic solvents .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, structural analogs have shown effectiveness against various bacterial strains, with some derivatives acting as potent inhibitors of bacterial growth. A study highlighted the structural similarities between 5-methyl-2-(methylthio)-7-oxo and other compounds that possess antimicrobial properties .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that certain derivatives can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. Compounds similar to 5-methyl-2-(methylthio)-7-oxo have shown IC50 values ranging from 4.8 to 30.1 µM in inhibiting inflammatory responses in cellular models .

Cardiovascular Implications

The compound's structural features suggest potential activity as an angiotensin II antagonist. This could imply benefits in managing hypertension and related cardiovascular diseases. The binding affinity to angiotensin receptors has been supported by molecular docking studies, indicating promising therapeutic avenues .

Case Studies

  • In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrazolo derivatives against human cancer cell lines. Results indicated that some derivatives of 5-methyl-2-(methylthio)-7-oxo exhibited significant cytotoxicity with IC50 values below 50 µM, suggesting potential for cancer treatment applications .
  • Preclinical Models : In vivo studies have assessed the efficacy of related compounds in animal models of ulcerative colitis, where they demonstrated significant symptom relief with minimal adverse effects. This highlights the therapeutic potential of these compounds in gastrointestinal disorders .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acidLacks methylthio groupAngiotensin II antagonist
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acidDifferent substitution patternAntimicrobial properties
4-Benzyl-2-cyclopentyl-7-oxopyrazolo[1,5-a]pyrimidineBenzyl substitutionPotential anti-inflammatory effects

Q & A

Basic: What are the common synthetic routes for preparing this compound and its derivatives?

Answer:
The synthesis typically involves cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C to form ester intermediates . Hydrolysis to the carboxylic acid derivative is achieved using LiOH in aqueous methanol (54% yield), avoiding NaOH due to inefficiency. Late-stage derivatization employs bis(pentafluorophenyl) carbonate (BPC) for amidation, yielding carboxamides (55–87% yields after chromatography) .

Advanced: How can researchers optimize the hydrolysis of ester intermediates to carboxylic acids without side reactions?

Answer:
Key optimization involves using LiOH instead of NaOH, as the latter fails to hydrolyze the ester effectively. Prolonged treatment (12–24 hours) in methanol/water at controlled temperatures prevents acidolytic cleavage of protective groups (e.g., Boc), which occurs at higher temperatures (>80°C). Monitoring reaction progress via TLC or LC-MS ensures minimal by-product formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • 1H/13C NMR : Confirms substituent positions and ring structure.
  • IR spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) groups.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks .

Advanced: What strategies mitigate by-product formation during cyclization steps?

Answer:
Maintaining reaction temperatures ≤80°C prevents decomposition of acid-sensitive groups (e.g., Boc). Using acetic acid as both solvent and catalyst ensures regioselective cyclization. Pre-purification of starting materials (e.g., β-keto esters) via recrystallization reduces impurities that could lead to competing reactions .

Basic: What biological activities are associated with this compound's derivatives?

Answer:
Derivatives exhibit inhibition of cathepsins B and K, proteases implicated in cancer metastasis and osteoporosis. Structure-activity relationship (SAR) studies highlight the importance of the methylthio group at position 2 and the carboxylic acid at position 3 for binding affinity .

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?

Answer:
Implement computational reaction path searches (e.g., quantum chemical calculations) to identify optimal conditions. Coupling with information science tools allows rapid screening of parameters (solvent, temperature, stoichiometry), reducing trial-and-error experimentation. Feedback loops integrating experimental data refine computational models .

Advanced: How to design late-stage derivatization approaches for the carboxy function?

Answer:
Activate the carboxylic acid with BPC to form a reactive pentafluorophenyl ester intermediate. Subsequent treatment with amines (primary/secondary) in the presence of triethylamine yields carboxamides. This method avoids racemization and is compatible with diverse amines, enabling library synthesis for SAR studies .

Basic: What are common challenges in purifying intermediates during synthesis?

Answer:
Ester intermediates often require chromatographic purification due to polar by-products (e.g., de-Boc derivatives). Reverse-phase HPLC or silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates products. Carboxamides may crystallize directly from ethanol/DMF mixtures .

Advanced: How do substituents affect the compound's enzyme inhibitory potency?

Answer:
Electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhance binding to cathepsin active sites by increasing electrophilicity. Substitution at position 5 with hydrophobic moieties (e.g., benzyl) improves selectivity for cathepsin K over B. Computational docking studies guide rational design .

Basic: What solvents and conditions are optimal for amidation reactions?

Answer:
Use anhydrous methanol or DMF as solvents. Activation with BPC requires equimolar triethylamine to scavenge HF by-products. Reaction times of 12–24 hours at room temperature ensure complete conversion. Post-reaction quenching with water and extraction with dichloromethane aids isolation .

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